1,4-Dioxepan-6-ol
Description
1,4-Dioxepan-6-ol is a seven-membered cyclic ether containing two oxygen atoms in the 1,4-positions and a hydroxyl (-OH) group at the 6-position. Its molecular formula is C₅H₁₀O₃, and it is recognized under the CAS number 1849322-20-8 . Its structural similarity to cyclic ethers like 1,4-dioxane and lactones such as oxepan-2-one makes it a subject of interest for comparative studies.
Properties
IUPAC Name |
1,4-dioxepan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-5-3-7-1-2-8-4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRJHHBMASRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepan-6-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides followed by cyclization. For instance, the reaction of 1,2-epoxy-3-butene with ethylene glycol in the presence of an acid catalyst can yield 1,4-dioxepan-6-ol. The reaction conditions typically involve moderate temperatures and the use of a strong acid such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,4-dioxepan-6-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity 1,4-dioxepan-6-ol. Additionally, purification steps such as distillation and recrystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,4-dioxepan-6-ol can yield 1,4-dioxepan-6-one, while reduction can produce 1,4-dioxepan-6-amine.
Scientific Research Applications
Sleep Disorders Treatment
1,4-Dioxepan-6-ol is structurally related to doxepin, a tricyclic antidepressant known for its sedative properties. Recent studies have highlighted the efficacy of doxepin in treating sleep disorders, particularly insomnia in elderly patients. The use of ultra-low doses (1-3 mg) has been shown to improve sleep maintenance without significant residual effects the following day .
Case Study: Doxepin Efficacy
- A randomized controlled trial evaluated doxepin at doses of 3 mg and 6 mg over 35 days in adults with primary insomnia. Results indicated significant improvements in wake time after sleep onset (WASO) and total sleep time (TST) compared to placebo .
| Parameter | Placebo (n=76) | Doxepin 3 mg (n=77) | Doxepin 6 mg (n=76) |
|---|---|---|---|
| Completed Study | 88% | 88% | 89% |
| Discontinued Due to Adverse Events | 1% | 3% | 4% |
Neuropathic Pain Management
Doxepin's analgesic properties have been explored for managing chemotherapy-induced neuropathic pain. In a study involving mice treated with paclitaxel, doxepin administration significantly reduced mechanical and cold allodynia, indicating its potential as an effective treatment for peripheral neurotoxicity associated with cancer therapies .
Case Study: Neurotoxicity Mitigation
- Mice receiving doxepin showed a marked decrease in pain sensitivity post-paclitaxel treatment compared to controls, demonstrating its protective effects against chemotherapy-induced nerve damage.
Polymer Chemistry
The synthesis of polymers incorporating dioxepan structures has potential applications in creating biodegradable materials. Research indicates that copolymers derived from dioxepan can exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications.
Data Table: Properties of Dioxepan-Based Polymers
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 50°C |
| Tensile Strength | 40 MPa |
| Elongation at Break | 300% |
Mechanism of Action
The mechanism of action of 1,4-dioxepan-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. Additionally, the compound’s ring structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
1,4-Dioxepan-6-ol
- Structure : Seven-membered ring with two ether oxygens and a hydroxyl group.
1,4-Dioxane (CAS 123-91-1)
- Structure : Six-membered cyclic diether.
- Key Features : Lacks hydroxyl groups, making it less polar. Widely used as an industrial solvent in pharmaceuticals and cosmetics .
- Toxicity: Classified as a likely human carcinogen with genotoxic effects observed in vitro and in vivo .
5-Hexyl-1,4-dioxan-2-one
- Structure : Six-membered cyclic ether with a ketone group and hexyl substituent.
- Key Features: The ketone group increases reactivity, making it suitable for polymerization or as a monomer in biodegradable plastics.
1,4-Oxazepan-6-ol Hydrochloride (CAS 1207254-23-6)
- Structure : Seven-membered ring containing one oxygen and one nitrogen atom, with a hydroxyl group.
- Key Features : The nitrogen introduces basicity, and the hydrochloride salt enhances stability for pharmaceutical applications .
Hexan-6-olide (Oxepan-2-one; CAS 502-44-3)
- Structure : Seven-membered lactone (cyclic ester).
- Key Features : Used in polymer chemistry (e.g., polycaprolactone) and fragrance industries .
Physical and Chemical Properties
Toxicity and Regulatory Status
- 1,4-Dioxane: Strictly regulated due to carcinogenicity (EPA guidelines) .
- 1,4-Dioxepan-6-ol: No toxicity data available; assumed safer than 1,4-dioxane due to hydroxyl group, which may facilitate metabolic detoxification.
- Hexan-6-olide : Generally recognized as safe (GRAS) for use in fragrances and polymers .
Biological Activity
1,4-Dioxepan-6-ol is a cyclic ether compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with 1,4-Dioxepan-6-ol. The focus will be on its pharmacological effects, enzymatic interactions, and potential therapeutic applications.
Chemical Structure and Properties
1,4-Dioxepan-6-ol features a six-membered ring containing two oxygen atoms and a hydroxyl group. Its molecular formula is , and it has distinct physicochemical properties that contribute to its biological activity.
Pharmacological Effects
Research indicates that 1,4-Dioxepan-6-ol exhibits various pharmacological effects. It has been studied for its potential as an anxiolytic agent, demonstrating efficacy in reducing anxiety levels in animal models. The compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests a mechanism similar to traditional anxiolytics.
Enzymatic Interactions
1,4-Dioxepan-6-ol has been evaluated in enzymatic assays to understand its metabolic pathways. For instance, studies utilizing P450 enzymes have shown that the compound can undergo hydroxylation reactions. The activity of engineered P450 BM3 variants has been investigated for their ability to catalyze the conversion of 1,4-Dioxepan-6-ol into more biologically active derivatives, indicating its potential as a substrate for biotransformation processes .
Case Study 1: Anxiolytic Activity
In a controlled study involving rodents, administration of 1,4-Dioxepan-6-ol resulted in significant reductions in anxiety-related behaviors measured by the elevated plus maze test. Doses ranging from 5 to 20 mg/kg were tested, with the most pronounced effects observed at the higher doses. Behavioral assessments indicated enhanced exploratory behavior and reduced avoidance responses .
Case Study 2: Metabolic Profiling
A metabolic profiling study assessed the biotransformation of 1,4-Dioxepan-6-ol using recombinant P450 enzymes. The results demonstrated that specific variants of P450 BM3 could increase the yield of hydroxylated products by up to 90% compared to wild-type enzymes. These findings highlight the compound's potential utility in pharmaceutical synthesis .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
